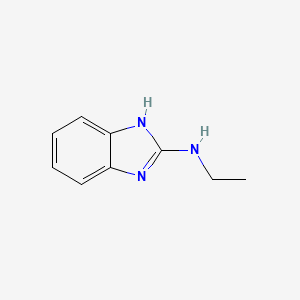

N-ethyl-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

N-ethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKRGCMCKQWDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 1h 1,3 Benzodiazol 2 Amine

Established Synthetic Routes to N-ethyl-1H-1,3-benzodiazol-2-amine and Related N-substituted 2-Aminobenzodiazoles

The construction of the N-substituted 2-aminobenzimidazole (B67599) scaffold can be achieved through several reliable methods. These typically involve either the formation of the imidazole (B134444) ring from a substituted o-phenylenediamine (B120857) precursor or the subsequent alkylation of a pre-formed 2-aminobenzimidazole ring.

Cyclization Reactions of Precursors (e.g., o-phenylenediamines with isothiocyanates)

A primary and widely adopted method for synthesizing 2-aminobenzimidazoles involves the reaction of o-phenylenediamines with a source of the C2-N unit, followed by cyclization. The reaction with isothiocyanates is a prominent example of this strategy.

The process generally begins with the reaction of an o-phenylenediamine with an isothiocyanate (such as ethyl isothiocyanate for the target molecule) to form an N-(2-aminophenyl)thiourea intermediate. This thiourea (B124793) derivative then undergoes cyclodesulfurization to yield the 2-aminobenzimidazole ring system. Various reagents, known as desulfurization agents, can promote this ring-closure step. Historically, heavy metal oxides like mercuric oxide (HgO) have been used effectively for this transformation symbiosisonlinepublishing.comgoogle.com. The reaction involves adding the thiourea intermediate to an excess of HgO in a solvent like absolute ethanol (B145695) and heating the mixture google.com.

More contemporary and less toxic methods have been developed. These include the use of reagents such as methyl iodide, tosyl chloride, dicyclohexyl carbodiimide (DCC), and polymer-supported carbodiimides symbiosisonlinepublishing.com. For instance, a method utilizing iodoacetic acid as a cyclodesulfurization agent in ethanol at 60°C has been shown to produce the desired 2-aminobenzimidazole derivatives in high yield without the formation of urea (B33335) side products, which can complicate purification symbiosisonlinepublishing.com.

Another approach involves the reaction of o-phenylenediamine with cyanamide, which is readily available on an industrial scale, to form the 2-aminobenzimidazole core researchgate.net. The cyclization can also be mediated by phosphorus oxychloride from (2-aminophenyl)urea substrates, providing products in good yields and high purity nih.gov.

Table 1: Comparison of Desulfurization Agents in Thiourea Cyclization

| Desulfurization Agent | Typical Conditions | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Mercuric Oxide (HgO) | Ethanol, 50-80°C | High Yield | Toxicity of mercury | symbiosisonlinepublishing.comgoogle.com |

| Iodoacetic Acid | Ethanol, 60°C | High yield, no urea byproducts | --- | symbiosisonlinepublishing.com |

| Methyl Iodide | Heating | Effective | Potential for N-methylation side products | symbiosisonlinepublishing.com |

| Carbodiimides (e.g., DCC) | Heating | Avoids heavy metals | Can be challenging to purify | symbiosisonlinepublishing.com |

N-Alkylation Strategies for Introducing the Ethyl Moiety

Once the 2-aminobenzimidazole nucleus is formed, the ethyl group can be introduced onto one of the nitrogen atoms via N-alkylation. This is a common strategy for creating a library of N-substituted derivatives eurekaselect.com. The 2-aminobenzimidazole scaffold possesses three nitrogen atoms with labile hydrogen atoms, making it amphoteric and allowing for substitution reactions eurekaselect.comresearchgate.net.

Alkylation is typically achieved by reacting 2-aminobenzimidazole with an ethyl halide (e.g., ethyl bromide or iodide) in the presence of a base. A variety of reaction conditions have been explored to control the regioselectivity and efficiency of the alkylation. One effective method employs a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, with an aqueous potassium hydroxide base to alkylate the nitrogen atom using C3–C10 alkyl bromides researchgate.net. Another patented method describes the use of powdered sodium hydroxide with a tetrabutylammonium bromide catalyst for alkylation with reagents like n-butyl bromide and benzyl bromide google.com.

The reaction of 2-aminobenzimidazole with alkyl chloroformates, in the presence of a base, can yield alkyl benzimidazole-2-carbamates, which are important intermediates core.ac.uk. Direct N-substitution can also be accomplished by reacting 2-aminobenzimidazole with alcohols, alkyl cyanates, and thiocyanates eurekaselect.com.

One-Pot and Multicomponent Synthesis Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become increasingly popular for the synthesis of N-substituted 2-aminobenzimidazoles. These strategies combine multiple reaction steps into a single operation without isolating intermediates.

A notable one-pot, photocatalyst-free method has been developed that proceeds through three sequential steps in the same reaction vessel: N-substitution of an o-phenylenediamine, thiourea formation with an isothiocyanate, and subsequent visible light-mediated cyclodesulfurization researchgate.netnih.govnih.gov. This approach allows for the rapid and efficient synthesis of a wide array of structurally diverse N-substituted 2-aminobenzimidazoles in yields up to 92% researchgate.netnih.govnih.gov.

Other multicomponent reactions involve the combination of 2-aminobenzimidazole with aldehydes and other reactants. For example, a three-component reaction of 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide can be used to construct more complex fused heterocyclic systems like imidazo[1,2-a]benzimidazoles acs.org. Similarly, reactions with arylglyoxals and 1,3-cyclohexanedione have been studied under both conventional heating and microwave irradiation to produce various fused heterocyclic products scispace.com. These MCRs highlight the versatility of the 2-aminobenzimidazole scaffold as a building block in combinatorial chemistry scispace.comnih.gov.

Green Chemistry Principles in the Synthesis of N-ethyl-1H-1,3-benzodiazol-2-amine and Derivatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of benzimidazole (B57391) derivatives. Key areas of focus include the use of environmentally benign solvents, the development of catalytic methods, and the optimization of reaction conditions to improve energy efficiency.

Solvent-Free and Water-Based Methodologies

Replacing volatile organic solvents with water or eliminating solvents altogether is a cornerstone of green synthesis. Several methods for synthesizing benzimidazoles have been adapted to be more environmentally friendly.

A straightforward synthesis of the benzimidazole ring has been developed that occurs exclusively in water, using potassium carbonate as a base, and requires no additional catalyst nih.gov. This method, proceeding via intramolecular N-arylation, is highly valuable from both environmental and economic perspectives nih.gov. Another one-step procedure synthesizes 2-substituted benzimidazoles from o-nitro anilides using sodium dithionite in an aqueous medium, avoiding byproducts and achieving good to excellent yields wisdomlib.org. The use of water as a solvent is not only eco-friendly but can also enhance reaction efficiency in some cases wisdomlib.org.

The visible-light-mediated one-pot synthesis of N-substituted 2-aminobenzimidazoles utilizes a co-solvent system of 90% ethanol and 10% water, significantly reducing the reliance on more toxic solvents researchgate.netnih.gov. Furthermore, solvent-free syntheses, sometimes utilizing ionic liquids as a recyclable medium and catalyst, represent another green alternative for constructing heterocyclic compounds nih.gov.

Catalytic Synthesis and Reaction Optimization

The use of catalysts is central to green chemistry as it allows for reactions to proceed under milder conditions with greater efficiency and selectivity, often reducing energy consumption and waste.

A variety of catalysts have been employed for benzimidazole synthesis. For instance, an efficient copper(I)-catalyzed domino reaction of o-haloanilines and carbodiimides affords 2-aminobenzimidazole derivatives in good to excellent yields acs.org. Nanoparticle catalysts, such as tin(IV) oxide (SnO₂) and zinc ferrite (ZnFe₂O₄), have been shown to be highly effective and reusable ichem.md. The SnO₂ nanoparticle-catalyzed cyclo-condensation of o-phenylenediamine with aldehydes proceeds at room temperature in ethanol, and the catalyst can be recovered and reused . The ZnFe₂O₄ nanocatalyst, when used with ultrasonic irradiation, shortens reaction times and improves yields, offering a facile and environmentally benign protocol ichem.md.

Other transition metals have also been used effectively. Iron-catalyzed one-pot, three-component synthesis has been developed for benzimidazole derivatives rsc.org. Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides another efficient route researchgate.net. A particularly green approach involves the use of carbon dioxide (CO₂) as a C1 synthon for the cyclization of o-phenylenediamines in the presence of H₂ and a Ruthenium catalyst, offering an excellent-yield pathway to benzimidazoles rsc.org.

Reaction optimization through methods like visible-light mediation (eliminating the need for a photocatalyst) and microwave irradiation further contributes to the green credentials of these synthetic routes by reducing reaction times and energy input compared to conventional heating researchgate.netnih.govorganic-chemistry.org.

Table 2: Examples of Green Catalytic Systems for Benzimidazole Synthesis

| Catalyst System | Reactants | Solvent/Conditions | Key Advantages | Source |

|---|---|---|---|---|

| None (Base-mediated) | N-(2-iodoaryl)benzamidine | Water, 100°C | Transition-metal-free, aqueous medium | nih.gov |

| Visible Light | o-phenylenediamines, isothiocyanates | 90% EtOH/10% H₂O, Room Temp | Photocatalyst-free, mild conditions | researchgate.netnih.govnih.gov |

| SnO₂ Nanoparticles | o-phenylenediamine, aldehydes | Ethanol, Room Temp | Reusable catalyst, mild conditions, non-chromatographic purification | |

| ZnFe₂O₄ Nanoparticles | o-phenylenediamine, aldehydes | Ethanol, Ultrasonic irradiation | Reusable catalyst, short reaction times, high yields | ichem.md |

| RuCl₂(dppe)₂ | o-phenylenediamines, CO₂, H₂ | Toluene, 160°C | Use of CO₂ as C1 source, excellent yields | rsc.org |

| Copper(I) Iodide | o-haloanilines, carbodiimides | Dioxane, 100°C | Domino reaction, good to excellent yields | acs.org |

Derivatization and Functionalization Reactions of the N-ethyl-1H-1,3-benzodiazol-2-amine Scaffold

The N-ethyl-1H-1,3-benzodiazol-2-amine molecule possesses three key regions for chemical modification: the fused benzene (B151609) ring, the N-ethyl group, and the 2-amino moiety. Each of these sites exhibits distinct reactivity, allowing for a range of derivatization and functionalization reactions.

The benzimidazole core is an aromatic system, and its benzene portion is susceptible to electrophilic substitution. The imidazole part, specifically the C-2 position, can be prone to nucleophilic attack, though this is less common in 2-amino substituted derivatives.

Electrophilic Substitution: The fused benzene ring in N-substituted benzimidazoles is electron-rich and undergoes electrophilic substitution reactions. The positions for substitution are no longer equivalent due to the N-1 ethyl group. The most reactive positions are generally considered to be the 5- and 6-positions. For example, the bromination of 2-amino-1-ethylbenzimidazole with hydrobromic acid at ambient temperature results in a mixture of monobromo-substituted products, where the bromine atom is incorporated at the 5- and 6-positions.

| Reaction | Reagent | Position of Substitution | Product Type |

| Bromination | Hydrobromic Acid | 5- and 6- | Monobromo derivatives |

This interactive table summarizes the electrophilic substitution on the benzodiazole ring.

Nucleophilic Substitution: While the C-2 position of the benzimidazole ring is generally susceptible to nucleophilic attack, the presence of the 2-amino group makes direct nucleophilic displacement at this position uncommon. However, related N-substituted 2-halogenobenzimidazoles are known to react with nucleophiles like thiophenol, displacing the halogen. This suggests that if the 2-amino group were transformed into a good leaving group, nucleophilic substitution at C-2 could be possible.

Direct functionalization of the N-ethyl side chain is not a widely reported transformation, as the benzimidazole ring itself is often more reactive. The primary reactions involving this group are metabolic transformations or complete removal (N-dealkylation).

Oxidative Metabolism: In biological systems, N-alkyl groups on drug molecules are often metabolized by cytochrome P450 enzymes. This process typically involves the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). The resulting hydroxylated intermediate is unstable and spontaneously breaks down, leading to the dealkylated amine and acetaldehyde in the case of an N-ethyl group. This represents a metabolic N-dealkylation pathway rather than a synthetic functionalization.

Chemical N-Dealkylation: The removal of an N-alkyl group is a significant synthetic transformation. Various chemical methods exist for the N-dealkylation of tertiary amines, which can be applied to N-alkylated benzimidazoles. Reagents like α-chloroethyl chloroformate are used for the selective N-demethylation of tertiary amines and could potentially be adapted for N-deethylation. The process generally involves the formation of a carbamate intermediate, followed by hydrolysis to yield the secondary amine (in this case, 2-aminobenzimidazole).

| Reaction Type | Typical Reagent/Process | Product | Notes |

| Metabolic Oxidation | Cytochrome P450 Enzymes | De-ethylated benzimidazole + Acetaldehyde | Involves an unstable α-hydroxyethyl intermediate. |

| Chemical N-Dealkylation | α-Chloroethyl chloroformate | De-ethylated benzimidazole | Proceeds via a carbamate intermediate. |

This interactive table outlines the primary reactions involving the N-ethyl group.

The exocyclic 2-amino group is a key site for functionalization, acting as a nucleophile. It readily participates in reactions such as acylation and alkylation.

Acylation: The 2-amino group can be acylated using various reagents. For instance, reaction with acetic anhydride leads to the formation of 2-acetylaminobenzimidazole derivatives. Similarly, coupling with carboxylic acids using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) yields the corresponding 2-amido compounds.

Alkylation: While the endocyclic nitrogen is typically alkylated to form the starting compound, the exocyclic 2-amino group can also undergo further alkylation under certain conditions, although this can be challenging to control and may lead to mixtures of products. Reductive amination, involving the reaction of the 2-amino group with an aldehyde to form an imine, followed by reduction with a reagent like sodium borohydride, can be a more controlled method to introduce further alkyl substituents.

| Reaction | Reagent(s) | Functional Group Formed |

| Acylation | Acetic Anhydride | Acetylamino (-NHCOCH₃) |

| Amide Coupling | Carboxylic Acid, EDCI, HOBt | Amido (-NHCOR) |

| Reductive Amination | Aldehyde, then NaBH₄ | Secondary or Tertiary Amine |

This interactive table details chemical transformations of the 2-amino group.

Mechanistic Investigations of N-ethyl-1H-1,3-benzodiazol-2-amine Forming Reactions

The formation of the N-substituted 2-aminobenzimidazole scaffold is typically achieved through the cyclization of a corresponding N-substituted o-phenylenediamine with a one-carbon electrophile.

A prevalent and efficient method involves the reaction of an N-substituted o-phenylenediamine with an isothiocyanate, followed by an electrochemically mediated cyclization-desulfurization process. The proposed mechanism proceeds through several key steps:

Thiourea Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the N-substituted o-phenylenediamine onto the electrophilic carbon of the isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate.

Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the thiourea's thiocarbonyl carbon.

Desulfurization: The resulting tetrahedral intermediate undergoes desulfurization to form a carbodiimide intermediate.

Final Ring Closure: A final intramolecular addition-cyclization of the carbodiimide affords the stable, aromatic N-substituted 2-aminobenzimidazole product.

Recent methodologies have employed sodium iodide (NaI) as both a mediator and an electrolyte in this electrochemical process, offering a cost-effective and environmentally friendly alternative to traditional oxidizing reagents.

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 1h 1,3 Benzodiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize N-ethyl-1H-1,3-benzodiazol-2-amine.

¹H and ¹³C NMR Chemical Shift Assignments and Interpretation

The ¹H NMR spectrum of N-ethyl-1H-1,3-benzodiazol-2-amine displays characteristic signals for the ethyl and benzimidazole (B57391) protons. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of spin-spin coupling between adjacent non-equivalent protons. docbrown.info The aromatic protons of the benzimidazole ring system give rise to complex multiplets in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are influenced by the electronic effects of the nitrogen atoms and the ethyl substituent. mdpi.comnih.gov The signals for the aromatic carbons appear in the typical downfield region for sp²-hybridized carbons, while the ethyl group carbons are found in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-ethyl-1H-1,3-benzodiazol-2-amine This table is based on computational predictions and may vary from experimental values.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.0 |

| C4/C7 | 114.0 |

| C5/C6 | 121.0 |

| C8/C9 | 138.0 |

| CH₂ | 37.0 |

| CH₃ | 14.0 |

Elucidation of Tautomeric Equilibria and Conformational Preferences

N-substituted benzimidazoles can exist in tautomeric forms. In the case of N-ethyl-1H-1,3-benzodiazol-2-amine, the position of the ethyl group on one of the nitrogen atoms breaks the symmetry of the benzimidazole ring. NMR spectroscopy, particularly at varying temperatures, can be used to study the dynamics of any potential tautomeric exchange and to determine the preferred conformation of the ethyl group relative to the benzimidazole ring system. researchgate.net The conformational preferences of substituents on nitrogen atoms in heterocyclic systems are influenced by steric and electronic factors, which can be investigated through detailed analysis of NMR spectral parameters. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and can reveal details about intermolecular interactions such as hydrogen bonding.

The IR spectrum of N-ethyl-1H-1,3-benzodiazol-2-amine is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the benzimidazole ring. The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching bands are found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching bands of the ethyl group appear in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1500-1650 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of N-ethyl-1H-1,3-benzodiazol-2-amine is characterized by absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the benzimidazole ring system. The position and intensity of these absorption bands are sensitive to the solvent polarity and the substitution pattern on the benzimidazole core. The structure of newly synthesized compounds can be established by means of UV spectroscopy. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For N-ethyl-1H-1,3-benzodiazol-2-amine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. rsc.org The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzimidazole ring, providing further structural confirmation.

Table 2: Predicted Collision Cross Section (CCS) Values for N-ethyl-1H-1,3-benzodiazol-2-amine Adducts uni.luuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.10257 | 131.8 |

| [M+Na]⁺ | 184.08451 | 142.8 |

| [M-H]⁻ | 160.08801 | 134.2 |

m/z: mass-to-charge ratio

Single-Crystal X-ray Diffraction Studies of N-ethyl-1H-1,3-benzodiazol-2-amine and Its Derivatives/Complexes

These studies show that the benzimidazole ring system is typically planar. nih.gov In the solid state, molecules of benzimidazole derivatives are often linked by intermolecular hydrogen bonds, forming chains, dimers, or more complex networks. nih.govresearchgate.netresearchgate.net For N-ethyl-1H-1,3-benzodiazol-2-amine, it is expected that the amino group would participate in N-H···N hydrogen bonds with adjacent molecules. The ethyl group may exhibit conformational disorder in the crystal structure. nih.gov The analysis of crystal structures of derivatives helps in understanding the non-covalent interactions that govern the molecular packing. mdpi.com

Theoretical and Computational Investigations of N Ethyl 1h 1,3 Benzodiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT calculations are a cornerstone of computational chemistry, used to determine the electronic structure and a variety of properties of molecules. These calculations for N-ethyl-1H-1,3-benzodiazol-2-amine would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, further properties can be calculated.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which is crucial for identifying and characterizing compounds.

NMR: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, help in the correct assignment of signals in the NMR spectrum.

IR: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This helps in identifying the functional groups present in the molecule based on their characteristic vibrational modes (e.g., N-H stretching, C-N stretching, aromatic C-H bending).

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic conjugation and chromophores within the molecule.

A detailed table of predicted spectroscopic parameters for N-ethyl-1H-1,3-benzodiazol-2-amine cannot be compiled due to the lack of specific computational studies.

Tautomerism and Isomer Stability Prediction

N-ethyl-1H-1,3-benzodiazol-2-amine can exist in different tautomeric and isomeric forms. For instance, the exocyclic amino group can exist in equilibrium with its imino tautomer. Furthermore, the ethyl group could theoretically be attached to the other nitrogen atom of the benzimidazole (B57391) ring or to the exocyclic amine nitrogen, leading to different isomers. DFT calculations are highly effective in determining the relative energies of these different forms. By comparing the total energies, one can predict the most stable tautomer and isomer under specific conditions (e.g., in the gas phase or in a solvent). This information is crucial for understanding which form of the molecule is likely to predominate and participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich and electron-poor regions. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. An MEP map for N-ethyl-1H-1,3-benzodiazol-2-amine would highlight the negatively charged regions around the nitrogen atoms and the positively charged regions around the amine hydrogens, providing a clear prediction of its reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like N-ethyl-1H-1,3-benzodiazol-2-amine, which has a rotatable ethyl group, MD simulations can explore its conformational landscape. This analysis reveals the most populated conformations and the energy barriers between them. Furthermore, MD simulations can explicitly include solvent molecules (like water or an organic solvent) to study solvation effects. This would show how the solvent interacts with the molecule, for instance, through hydrogen bonding, and how solvation influences its conformation and dynamic behavior.

Quantum Chemical Descriptors and Their Correlation with Chemical Behavior

From DFT calculations, a wide range of quantum chemical descriptors can be derived. These numerical values help to quantify various aspects of a molecule's chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

Correlating these descriptors with experimental observations can lead to the development of Quantitative Structure-Activity Relationships (QSAR), which are valuable in fields like drug design. A specific data table for N-ethyl-1H-1,3-benzodiazol-2-amine's quantum chemical descriptors is not available from the searched literature.

Reaction Chemistry and Mechanistic Pathways Involving N Ethyl 1h 1,3 Benzodiazol 2 Amine

Acid-Base Properties and Protonation Equilibria

The structure of N-ethyl-1H-1,3-benzodiazol-2-amine features multiple sites susceptible to protonation: the two nitrogen atoms of the benzimidazole (B57391) ring and the exocyclic amino group. The benzimidazole system itself is amphoteric. The pyridine-type nitrogen atom (N1) is basic and readily protonates. The pyrrole-type nitrogen (N3) bearing the ethyl group is significantly less basic. The exocyclic 2-amino group is also basic.

Table 1: Predicted Protonation Behavior

| Site | Predicted Basicity | Reason |

|---|---|---|

| Imidazole (B134444) Ring Nitrogen (N1) | Most Basic | Lone pair is readily available; protonation leads to a resonance-stabilized cation. |

| Exocyclic Amino Nitrogen | Basic | Less basic than the ring nitrogen due to lone pair delocalization into the ring. |

Nucleophilic and Electrophilic Reactivity of the Benzodiazole Core and Amine Substituent

The reactivity of N-ethyl-1H-1,3-benzodiazol-2-amine is characterized by the nucleophilic nature of its nitrogen atoms and the potential for electrophilic substitution on the benzene (B151609) portion of the core.

Nucleophilic Reactivity : The exocyclic amino group and the un-substituted ring nitrogen (N1) are both potent nucleophiles. The nucleophilicity of amines generally increases with basicity, with primary amines like the one present here being effective nucleophiles in various reactions. masterorganicchemistry.com The N1 ring nitrogen can also act as a nucleophile, for instance, in alkylation or acylation reactions, a common reactivity pattern for benzimidazoles. mdpi.comresearchgate.net

Alkylation and Acylation : The exocyclic amine and the N1 ring nitrogen can undergo alkylation and acylation. Reaction with electrophiles like alkyl halides or acyl chlorides would likely lead to a mixture of N1- and N2-substituted products. The regioselectivity of these reactions can often be controlled by the reaction conditions, such as the choice of base and solvent. For example, ethylation of related heterocyclic systems with ethyl iodide (EtI) in the presence of bases like potassium carbonate (K₂CO₃) has been reported to yield N-ethylated products. researchgate.net

Amide Bond Formation : The exocyclic amine can react with carboxylic acids or their derivatives (e.g., acyl chlorides, activated esters) to form amides. This is a standard reaction for primary amines. mdpi.com

Electrophilic Reactivity : The benzimidazole ring itself can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the benzene ring. The positions most susceptible to attack are C4, C5, C6, and C7. The precise location of substitution is directed by the electron-donating nature of the fused imidazole ring and any existing substituents.

Condensation and Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of N-ethyl-1H-1,3-benzodiazol-2-amine, possessing both a nucleophilic amine and a reactive heterocyclic core, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

Condensation Reactions : The 2-amino group is a key handle for condensation reactions. It can react with dicarbonyl compounds or their equivalents to build new rings. For instance, reaction with β-ketoesters could lead to the formation of fused pyrimidinone systems. A related transformation is the Gould-Jacobs reaction, where an aniline (B41778) derivative reacts with an alkoxymethylenemalonate followed by thermal cyclization to form a quinolone ring. researchgate.net While not directly demonstrated for N-ethyl-1H-1,3-benzodiazol-2-amine, its N-ethylamino moiety suggests potential for similar reactivity, leading to fused polycyclic structures. The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids represents another relevant condensation pathway. nih.govmdpi.com

Cycloaddition Reactions : The benzimidazole core or its substituents can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. nih.gov While direct participation of the N-ethyl-1H-1,3-benzodiazol-2-amine in a [3+2] cycloaddition is not documented in the provided search results, derivatives could be envisioned. For example, conversion of the amino group to an azide (B81097) would generate a precursor for 1,3-dipolar cycloadditions with alkynes or activated nitriles to form triazoles. nih.govmdpi.com

Table 2: Potential Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reactant Partner (Example) | Potential Product |

|---|---|---|

| Condensation | β-Ketoester | Fused Pyrimidinone System |

| Condensation (Gould-Jacobs type) | Alkoxymethylenemalonate | Fused Quinolone-type System researchgate.net |

| Condensation | Dicarbonyl Compound (e.g., 2,3-butanedione) | Fused Pyrazine System |

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of N-ethyl-1H-1,3-benzodiazol-2-amine has not been specifically detailed. However, benzimidazole and its derivatives are known to be photoactive. The extended π-system can absorb UV radiation, leading to excited states that can undergo various transformations.

In related heterocyclic systems, such as selenadiazoloquinolones, UVA photoexcitation has been shown to generate paramagnetic intermediates. researchgate.net This process can be coupled with the activation of molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions or singlet oxygen. researchgate.net It is plausible that the benzodiazole core in N-ethyl-1H-1,3-benzodiazol-2-amine could exhibit similar photochemical reactivity, potentially leading to photo-oxidation or other light-induced degradation pathways. The specific outcomes would depend on the wavelength of light, the solvent, and the presence of other reactive species.

Oxidation and Reduction Pathways

Oxidation : The benzimidazole ring is generally stable to mild oxidizing agents. However, the molecule possesses sites that can be oxidized under specific conditions. The exocyclic amino group can be oxidized, and strong oxidation can lead to the degradation of the heterocyclic ring. Anodic oxidation of related benzofused heterocycles has been shown to result in significant structural changes, including ring-opening or replacement. researchgate.net The benzene portion of the ring can also be oxidized under harsh conditions to form quinone-like structures.

Reduction : The benzimidazole ring is generally resistant to catalytic hydrogenation under conditions that would typically reduce a simple benzene ring. Reduction of the benzimidazole core usually requires harsh conditions, such as high-pressure hydrogenation or dissolving metal reductions, which can lead to the cleavage of the heterocyclic ring. If the molecule were to bear a nitro group on the benzene ring (a common synthetic precursor), this group could be selectively reduced to an amine using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl) without affecting the benzimidazole core. mdpi.com

Coordination Chemistry of N Ethyl 1h 1,3 Benzodiazol 2 Amine As a Ligand

Ligand Design and Synthesis of N-ethyl-1H-1,3-benzodiazol-2-amine Derivatives for Coordination Studies

The design of ligands based on the 2-aminobenzimidazole (B67599) scaffold is often motivated by the desire to create specific coordination environments around a metal center. The electronic and steric properties of the ligand can be fine-tuned by introducing various substituents on the benzimidazole (B57391) ring or the exocyclic amino group. researchgate.net For instance, the ethyl group in N-ethyl-1H-1,3-benzodiazol-2-amine introduces a degree of steric hindrance and alters the electron density at the adjacent nitrogen atom compared to the parent 2-aminobenzimidazole.

The synthesis of N-ethyl-1H-1,3-benzodiazol-2-amine and its derivatives typically involves a multi-step process. A common route is the cyclodesulfurization of a pre-formed N,N'-disubstituted thiourea (B124793). symbiosisonlinepublishing.com An alternative and efficient method involves the use of iodoacetic acid as a cyclodesulfurization agent, which can simplify the reaction and purification process. symbiosisonlinepublishing.com Another synthetic strategy is the condensation reaction of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856) to form a Schiff base precursor, which is then cyclized to yield the benzimidazole core. nih.gov These methods are adaptable for the synthesis of a variety of N-substituted-2-aminobenzimidazole derivatives, allowing for the systematic investigation of their coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-ethyl-1H-1,3-benzodiazol-2-amine and its derivatives generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.govfzu.cznih.gov The resulting complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques.

A substantial body of research exists on the coordination of 2-aminobenzimidazole derivatives with transition metals like nickel(II), copper(II), and zinc(II).

Nickel(II) Complexes: Nickel(II) complexes of 2-aminobenzimidazole derivatives have been synthesized and characterized. fzu.czroyalsocietypublishing.org For example, the reaction of 2-aminomethylbenzimidazole with various nickel(II) salts yields complexes with the general formula NiLxYz, where L is the benzimidazole ligand and Y represents anions like Cl-, Br-, or NO3-. fzu.cz These complexes are often characterized by X-ray crystallography, infrared (IR) and UV-Visible spectroscopy, and magnetic susceptibility measurements. fzu.cz The geometry around the Ni(II) center is frequently found to be tetragonally distorted octahedral or square planar. researchgate.netjocpr.com Template reactions using Ni(II) ions have also been employed to synthesize complexes with more elaborate thiosemicarbazone ligands derived from salicylaldehydes. nih.gov

Copper(II) Complexes: Copper(II) complexes of 2-aminobenzimidazole derivatives have been extensively studied. researchgate.netnih.gov The synthesis is typically straightforward, involving the reaction of the ligand with a copper(II) salt in a 1:1 or 1:2 metal-to-ligand ratio. nih.gov Characterization using techniques such as elemental analysis, mass spectrometry, and various spectroscopic methods has revealed that these complexes often adopt distorted square planar or square pyramidal geometries. researchgate.netacs.org

Zinc(II) Complexes: Zinc(II) complexes with 2-aminobenzimidazole ligands are of interest due to their potential luminescent properties and diverse structural motifs. nih.govresearchgate.netnih.gov The synthesis is analogous to that of Ni(II) and Cu(II) complexes, often yielding coordination polymers or discrete molecular complexes depending on the reaction conditions and the anions present. nih.govresearchgate.net These complexes are typically characterized by single-crystal X-ray diffraction, NMR, and IR spectroscopy. nih.govresearchgate.net The coordination environment around the Zn(II) ion is commonly tetrahedral or octahedral. nih.gov

The coordination chemistry of N-ethyl-1H-1,3-benzodiazol-2-amine with main group metals is a less explored area compared to transition metals. While there is extensive literature on zinc(II) complexes, which can be considered a borderline case between transition and main group metals, reports on complexes with other main group elements such as aluminum, gallium, or tin are scarce in the context of 2-aminobenzimidazole-type ligands. Future research may delve into the synthesis and characterization of such complexes to explore their structural diversity and potential applications.

Binding Modes and Chelation Properties of N-ethyl-1H-1,3-benzodiazol-2-amine to Metal Centers

N-ethyl-1H-1,3-benzodiazol-2-amine possesses two potential donor nitrogen atoms: the sp2-hybridized nitrogen within the imidazole (B134444) ring and the exocyclic amino nitrogen. This allows for several possible binding modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the more basic imidazole nitrogen atom, acting as a monodentate ligand. This mode of coordination has been observed in several cobalt(II) complexes of 2-(2-aminobenzimidazole-1-yl)-2-thiazoline. unex.es

Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating through both the imidazole nitrogen and the exocyclic amino nitrogen to form a stable five-membered chelate ring. This is a common coordination mode for ligands of this type, as seen in various mixed-ligand copper(II) complexes. acs.org

Bridging Coordination: In polynuclear complexes, the benzimidazole ligand can act as a bridging ligand, connecting two or more metal centers.

The specific binding mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the counter-ion, and the reaction conditions. The ethyl group on the exocyclic nitrogen of N-ethyl-1H-1,3-benzodiazol-2-amine can influence the chelation properties by introducing steric bulk, which may affect the geometry and stability of the resulting complex.

Electronic, Magnetic, and Photophysical Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from N-ethyl-1H-1,3-benzodiazol-2-amine are largely determined by the identity of the central metal ion and the geometry of the complex.

Electronic Properties: The electronic spectra of these complexes, typically measured by UV-Visible spectroscopy, provide insights into the d-d electronic transitions of the metal ion and charge-transfer bands. For instance, Cu(II) complexes of 2-substituted benzimidazoles often exhibit d-d transition bands in the visible region, which are indicative of their coordination geometry. jocpr.com Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral), and their electronic spectra reflect these different electronic configurations. fzu.czjocpr.com

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex and understanding any magnetic exchange interactions in polynuclear species. Mononuclear Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. jocpr.com Ni(II) complexes can be diamagnetic or paramagnetic with two unpaired electrons, depending on their geometry. fzu.cznih.gov In some dimeric copper(II) complexes with bridging ligands, antiferromagnetic coupling between the metal centers has been observed. rsc.org

Photophysical Properties: Some metal complexes of benzimidazole derivatives, particularly those with d10 metal ions like Zn(II), can exhibit luminescence. researchgate.net The photophysical properties of copper(II) complexes with benzimidazole ligands have also been investigated for their potential as photoredox catalysts. nih.gov

Catalytic Applications of N-ethyl-1H-1,3-benzodiazol-2-amine Metal Complexes (Non-Biological)

Metal complexes of benzimidazole derivatives have emerged as versatile catalysts in a range of organic transformations. The ease of modifying the ligand framework allows for the tuning of the catalyst's activity and selectivity. researchgate.net

Cross-Coupling Reactions: Nickel(II) complexes of chelating benzimidazole-based N-heterocyclic carbenes have shown catalytic activity in Kumada coupling reactions. acs.org Palladium and copper complexes of benzimidazole derivatives are also effective catalysts for Heck, Suzuki, and Sonogashira cross-coupling reactions. researchgate.net

Polymerization: Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been investigated for their catalytic potential in polymerization reactions. nih.gov Copper(II) complexes of benzimidazole ligands have been used as photoredox catalysts for free radical polymerization. nih.gov

Hydrogenation: Nickel complexes have been utilized as precursors for nickel nanoparticles that catalyze the hydrogenation of nitriles. rsc.org

The catalytic activity of these complexes is attributed to the ability of the metal center to cycle between different oxidation states and the specific coordination environment provided by the benzimidazole-based ligand.

Supramolecular Chemistry and Non Covalent Interactions of N Ethyl 1h 1,3 Benzodiazol 2 Amine Systems

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a predominant force in the structural organization of benzimidazole (B57391) derivatives. In the solid state, N-ethyl-1H-1,3-benzodiazol-2-amine is expected to form robust hydrogen-bonded networks. The presence of both a hydrogen bond donor (the secondary amine N-H) and acceptor sites (the imine nitrogen of the benzimidazole ring) facilitates the formation of intermolecular connections.

Studies on analogous compounds provide insight into the likely hydrogen bonding patterns. For instance, the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine reveals that molecules are linked by N—H⋯N hydrogen bonds, creating a C(4) chain that extends along the crystallographic c-axis. nih.goviucr.org This type of chain motif is a common feature in the supramolecular assembly of benzimidazoles.

Similarly, in the case of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, a related compound where the 2-amino group is replaced by a thione, intermolecular N—H⋯S hydrogen bonds are observed. These interactions lead to the formation of pseudocentrosymmetric dimers, characterized by an R(8) ring motif. nih.govresearchgate.net This demonstrates the versatility of the benzimidazole scaffold in forming distinct hydrogen-bonded assemblies depending on the nature of the substituent at the 2-position.

Table 1: Hydrogen Bond Geometry in a Related Benzimidazole Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···N2 | 0.86 | 2.06 | 2.873 (4) | 157 |

Data from the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine. nih.gov

π-π Stacking and Aromatic Interactions

The planar benzimidazole ring system of N-ethyl-1H-1,3-benzodiazol-2-amine makes it highly susceptible to π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, play a crucial role in stabilizing the crystal packing and influencing the electronic properties of the material.

In the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, significant π–π interactions are observed between the five- and six-membered rings of adjacent molecules. nih.govresearchgate.net The centroid-to-centroid distances between these interacting rings are approximately 3.67 Å and 3.71 Å, which are characteristic of stabilizing π-π stacking. nih.gov These interactions, in conjunction with hydrogen bonding, create a well-defined three-dimensional architecture.

The nature of substituents on the aromatic ring can modulate the strength and geometry of these π-π interactions. Electron-withdrawing or electron-donating groups can alter the quadrupole moment of the aromatic system, thereby influencing the electrostatic component of the stacking interaction.

Self-Assembly of N-ethyl-1H-1,3-benzodiazol-2-amine and Its Derivatives

The combination of directional hydrogen bonds and non-directional π-π stacking interactions provides a powerful toolkit for the programmed self-assembly of N-ethyl-1H-1,3-benzodiazol-2-amine and its derivatives. By modifying the substituents on the benzimidazole core, it is possible to tune the intermolecular forces and guide the formation of specific supramolecular architectures, such as chains, tapes, and sheets.

While specific studies on the self-assembly of N-ethyl-1H-1,3-benzodiazol-2-amine are not extensively documented, the broader class of benzimidazoles is well-known for its ability to form liquid crystalline phases and organogels through self-assembly processes. The directional nature of the N-H···N hydrogen bonds is a key driver for the formation of one-dimensional aggregates, which can then further organize into higher-order structures.

Host-Guest Chemistry and Molecular Recognition

The benzimidazole scaffold, with its hydrogen bonding sites and aromatic surface, can act as a recognition motif in host-guest chemistry. The specific arrangement of donor and acceptor groups allows for the selective binding of complementary guest molecules.

While there is no specific literature on the host-guest chemistry of N-ethyl-1H-1,3-benzodiazol-2-amine, related imidazole-containing compounds have been shown to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. For instance, N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is noted to interact with enzymes and receptors, highlighting the potential of such scaffolds in molecular recognition. The benzimidazole unit can be incorporated into larger macrocyclic hosts or acyclic receptors designed to bind specific ions or neutral molecules.

Influence of N-ethyl Substituent on Supramolecular Assembly

The N-ethyl substituent at the 1-position of the benzimidazole ring has a significant impact on the supramolecular assembly of N-ethyl-1H-1,3-benzodiazol-2-amine. Compared to an N-H group, the ethyl group is bulkier and alters the steric environment around the nitrogen atom.

This steric hindrance can influence the geometry of hydrogen bonds and π-π stacking interactions. For example, it may prevent the formation of certain hydrogen-bonded motifs that are accessible to the unsubstituted analogue. The ethyl group can also participate in weaker C-H···π interactions, adding another layer of complexity to the supramolecular structure.

Furthermore, the ethyl group can affect the solubility of the compound, which in turn influences the conditions under which self-assembly and crystallization occur. The balance between the hydrophilic character of the amino and imino groups and the hydrophobic nature of the ethyl and benzene (B151609) moieties will dictate the molecule's behavior in different solvent systems. The presence of dialkyl substituents on related aromatic systems has been shown to significantly alter their supramolecular assembly without having an appreciable effect on the planarity of the core structure. rsc.org

Structure Reactivity and Structure Property Relationship Sar/spr Studies of N Ethyl 1h 1,3 Benzodiazol 2 Amine

Impact of Structural Modifications on Chemical Reactivity and Physicochemical Properties

Structural modifications to the N-ethyl-1H-1,3-benzodiazol-2-amine scaffold, whether on the benzimidazole (B57391) ring system, the exocyclic amino group, or the N-ethyl group itself, have a profound impact on its chemical reactivity and physicochemical properties. The 2-aminobenzimidazole (B67599) core possesses a planar, delocalized 10-π electron aromatic system conjugated with the exocyclic amino group, which imparts an amphoteric character to the molecule. mdpi.com

Reactivity: The reactivity of the N-ethyl-1H-1,3-benzodiazol-2-amine is characterized by the presence of three nitrogen atoms with available lone pairs and labile hydrogen atoms, making it a versatile nucleophile. symbiosisonlinepublishing.com N-alkylation, such as the introduction of the ethyl group, is a common modification. For instance, the reaction of 2-aminobenzimidazole with methyl iodide can lead to a mixture of products, including the N-1 methylated, N-1,N-3 dimethylated, and unreacted starting material, highlighting the competitive reactivity of the different nitrogen atoms. mdpi.com The presence of the N-ethyl group influences the regioselectivity of further substitution reactions. While the exocyclic amino group can be acylated, the N-1 ethyl group directs further alkylation or arylation to the remaining N-H position of the imidazole (B134444) ring or the exocyclic amine.

Physicochemical Properties: The introduction of substituents significantly alters key physicochemical properties. Lipophilicity, a critical parameter, is directly affected by structural changes. It has been demonstrated in studies of benzimidazole derivatives that lipophilicity can be effectively evaluated using techniques like reversed-phase high-performance thin-layer chromatography (RP-HPTLC). nih.gov The addition of alkyl chains, such as the ethyl group, generally increases the lipophilicity of the molecule compared to the unsubstituted 2-aminobenzimidazole. This modification enhances its solubility in nonpolar solvents and can influence its interactions with biological membranes.

Furthermore, modifications on the benzimidazole ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic distribution across the molecule. For example, an electron-donating group on the aromatic ring can increase the electron density and favor cyclization reactions in certain contexts. mdpi.com

A summary of how hypothetical modifications to the N-ethyl-1H-1,3-benzodiazol-2-amine structure could influence its properties is presented in the table below.

| Modification | Expected Impact on Reactivity | Expected Impact on Physicochemical Properties |

| Substitution on Benzene (B151609) Ring (e.g., -NO₂) ** | Decreases nucleophilicity of the ring and nitrogen atoms. | Increases polarity; may decrease lipophilicity. |

| Substitution on Benzene Ring (e.g., -OCH₃) | Increases nucleophilicity of the ring system. | May slightly increase polarity and alter solubility profile. |

| Acylation of Exocyclic Amine (-NH-CO-CH₃) ** | Reduces the nucleophilicity of the exocyclic nitrogen. | Increases steric bulk; alters hydrogen bonding capability. |

| Replacement of N-ethyl with N-butyl | Minor change in electronic effects; increased steric hindrance. | Increases lipophilicity (logP); decreases aqueous solubility. |

Quantitative Structure-Property Relationships (QSPR) for N-ethyl-1H-1,3-benzodiazol-2-amine Derivatives (Focus on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) studies are valuable for creating predictive models that correlate the structural or physicochemical descriptors of a series of compounds with their properties. nih.govnih.govresearchgate.net For benzimidazole derivatives, QSPR models have been developed to predict various characteristics, including lipophilicity, which is a key intrinsic chemical property. nih.gov

A typical QSPR model for predicting a property like aqueous solubility or lipophilicity takes the form of a multilinear regression equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are molecular descriptors and c₀, c₁, c₂, ... cₙ are coefficients determined from the regression analysis.

For a series of hypothetical derivatives of N-ethyl-1H-1,3-benzodiazol-2-amine, relevant descriptors for a QSPR model focusing on intrinsic properties like lipophilicity (logP) or aqueous solubility would include:

Topological descriptors: Molecular weight, number of nitrogen and oxygen atoms.

Electronic descriptors: Dipole moment, polarizability.

Spatial descriptors: Molecular volume, surface area.

The table below illustrates hypothetical data for a QSPR study on N-alkyl-2-aminobenzimidazole derivatives.

| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Calculated logP |

| 2-Aminobenzimidazole | -H | 133.15 | 1.35 |

| N-methyl-2-aminobenzimidazole | -CH₃ | 147.18 | 1.78 |

| N-ethyl-1H-1,3-benzodiazol-2-amine | -C₂H₅ | 161.21 | 2.21 |

| N-propyl-2-aminobenzimidazole | -C₃H₇ | 175.23 | 2.64 |

Note: logP values are illustrative estimates based on general trends.

This data could be used to build a simple QSPR model where logP is correlated with molecular weight or the number of carbon atoms in the alkyl chain. Such models are crucial for rationally designing derivatives with specific desired physicochemical properties.

Computational Approaches to Elucidating Structure-Reactivity Linkages

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure and reactivity of molecules like N-ethyl-1H-1,3-benzodiazol-2-amine. nih.govbiointerfaceresearch.com These methods allow for the calculation of various quantum chemical parameters that offer insights into the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (E HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E LUMO - E HOMO) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For 2-aminobenzimidazole derivatives, DFT calculations have been used to determine these parameters. Studies on related 5-bromo-2-aminobenzimidazole derivatives have shown chemical hardness values (η), a measure of resistance to deformation of electron distribution, in the range of 2.13 to 2.35 eV. The most reactive compounds exhibit the smallest chemical hardness. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are also used to predict reactivity. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For N-ethyl-1H-1,3-benzodiazol-2-amine, the MEP would likely show negative potential around the exocyclic amino nitrogen and the N-3 nitrogen of the imidazole ring, identifying them as primary sites for protonation and electrophilic attack.

The table below summarizes key quantum chemical parameters calculated for a representative 2-aminobenzimidazole derivative, providing a framework for understanding the properties of the N-ethyl variant.

| Parameter | Definition | Typical Value Range (eV) for 2-ABI derivatives | Implication for N-ethyl-1H-1,3-benzodiazol-2-amine |

| E HOMO | Energy of the Highest Occupied Molecular Orbital | -5.7 to -6.0 | Indicates electron-donating capability (nucleophilicity). |

| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 to -1.8 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | E LUMO - E HOMO | 4.2 to 4.7 | Correlates with chemical reactivity and stability. |

| Chemical Hardness (η) | (E LUMO - E HOMO) / 2 | 2.1 to 2.4 | A lower value suggests higher reactivity. nih.gov |

Data derived from studies on related benzimidazole derivatives. nih.gov

Role of the N-ethyl Group in Modulating Molecular Interactions and Properties

The N-ethyl group at the 1-position of the benzimidazole ring plays a crucial role in defining the specific characteristics of N-ethyl-1H-1,3-benzodiazol-2-amine, distinguishing it from the parent 2-aminobenzimidazole and other N-alkyl derivatives. mdpi.com Its influence can be understood in terms of both steric and electronic effects.

Electronic Effects: The ethyl group is an electron-donating group through induction (+I effect). This effect increases the electron density on the adjacent N-1 nitrogen and, by extension, within the benzimidazole ring system. This enhanced electron density can increase the nucleophilicity of the other nitrogen atoms in the molecule, potentially affecting the rates and outcomes of reactions such as further alkylations or acylations.

Steric Effects: Compared to a hydrogen atom (in 2-ABI) or a methyl group (in N-methyl-2-aminobenzimidazole), the ethyl group imposes greater steric hindrance. This steric bulk can influence:

Reactivity: The steric hindrance can shield the N-1 position and the adjacent exocyclic amino group, potentially directing incoming reagents to the less hindered N-3 position.

Intermolecular Interactions: The presence of the nonpolar ethyl group increases the molecule's surface area and van der Waals interactions, which contributes to its increased lipophilicity. This can affect how the molecule packs in a crystal lattice and its interactions with other molecules in solution. mdpi.com

Tautomerism: The N-ethyl substitution also locks the tautomeric form of the molecule. While 2-aminobenzimidazole can exist in an equilibrium between the amino and imino tautomers, N-ethyl-1H-1,3-benzodiazol-2-amine is fixed with the ethyl group on the N-1 nitrogen, preventing this tautomerization. This structural rigidity can have significant consequences for its hydrogen bonding patterns and receptor recognition capabilities. nih.gov

The following table provides a comparative overview of the properties influenced by different N-1 substituents on the 2-aminobenzimidazole scaffold.

| Property | N-H (2-Aminobenzimidazole) | N-Methyl | N-Ethyl |

| Lipophilicity (logP) | Lowest | Intermediate | Higher |

| Steric Hindrance at N-1 | Minimal | Moderate | Significant |

| Electron-Donating Effect | N/A | Inductive (+I) | Stronger Inductive (+I) |

| Tautomerism | Possible (Amino/Imino) | Fixed | Fixed |

| Hydrogen Bond Donors | 2 (ring NH, exocyclic NH₂) | 1 (exocyclic NH₂) | 1 (exocyclic NH₂) |

This comparative analysis underscores the specific and predictable ways in which the N-ethyl group modulates the fundamental chemical and physical properties of the 2-aminobenzimidazole core.

Advanced Analytical Methodologies for N Ethyl 1h 1,3 Benzodiazol 2 Amine Research

Chromatographic Techniques (HPLC, GC) for Purity, Isolation, and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the research and quality control of N-ethyl-1H-1,3-benzodiazol-2-amine. These methods are indispensable for assessing the purity of synthesized batches, isolating the compound from reaction mixtures, and for real-time monitoring of synthesis reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like N-ethyl-1H-1,3-benzodiazol-2-amine. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile (B52724), methanol, water, and buffers) is optimized to achieve efficient separation from starting materials, intermediates, and by-products. UV detection is commonly employed, leveraging the chromophoric nature of the benzimidazole (B57391) ring system.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For N-ethyl-1H-1,3-benzodiazol-2-amine, derivatization might be necessary to increase its volatility and thermal stability. GC analysis provides high resolution and is often coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. The selection of the capillary column, temperature programming, and carrier gas flow rate are critical parameters for achieving optimal separation.

The progress of the synthesis of benzimidazole derivatives can be monitored by collecting aliquots from the reaction mixture at different time intervals and analyzing them using HPLC or GC. This allows for the determination of the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

While specific chromatographic conditions for N-ethyl-1H-1,3-benzodiazol-2-amine are not extensively documented in publicly available literature, typical parameters for related benzimidazole derivatives can be extrapolated.

Table 1: Illustrative HPLC and GC Parameters for Analysis of Benzimidazole Derivatives

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water with 0.1% formic acid | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., 254 nm, 280 nm) | FID or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature-programmed oven |

This table presents generalized conditions and would require optimization for the specific analysis of N-ethyl-1H-1,3-benzodiazol-2-amine.

Electrochemical Analysis and Redox Properties

Electrochemical methods offer valuable insights into the redox properties of N-ethyl-1H-1,3-benzodiazol-2-amine. Techniques such as cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule, providing information about its electronic structure and its susceptibility to electron transfer reactions. The electrochemical behavior of benzimidazole derivatives has been a subject of interest, particularly in the context of developing novel electronic materials and understanding their biological activities.

Studies on related benzimidazole structures have shown that they can undergo oxidation, often involving the nitrogen atoms in the imidazole (B134444) ring. The electrochemical oxidation of some benzimidazole derivatives can lead to the formation of dimers or polymers, a property that is being explored for the synthesis of conductive materials. For instance, the electrochemical oxidation of catechol in the presence of a nucleophile has been shown to produce a benzimidazole derivative. researchgate.net This suggests that the electrochemical environment can be tuned to drive specific synthetic pathways.

The redox properties of N-ethyl-1H-1,3-benzodiazol-2-amine are influenced by the electron-donating nature of the ethyl and amino groups, which can affect the electron density of the benzimidazole core. A detailed electrochemical study would involve varying the solvent, supporting electrolyte, and scan rate to elucidate the mechanism of electron transfer and identify any coupled chemical reactions.

Table 2: Key Parameters in Electrochemical Analysis of Benzimidazole Derivatives

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Working Electrode | The electrode where the reaction of interest occurs. | Glassy Carbon, Platinum, Gold |

| Reference Electrode | Provides a stable potential for reference. | Ag/AgCl, Saturated Calomel Electrode (SCE) |

| Counter Electrode | Completes the electrical circuit. | Platinum wire |

| Solvent/Supporting Electrolyte | Provides a medium for ion conduction. | Acetonitrile, DMF with 0.1 M TBAPF₆ |

| Scan Rate | The rate at which the potential is swept. | 10-500 mV/s |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the analysis of complex mixtures containing N-ethyl-1H-1,3-benzodiazol-2-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. LC separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and structure of each component. Electrospray ionization (ESI) is a common ionization technique for benzimidazole derivatives, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, assuming the compound is sufficiently volatile and thermally stable, or after derivatization. In GC-MS, the separated components from the GC column are ionized, typically by electron ionization (EI). EI is a higher-energy ionization technique that can cause extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used for identification by comparison to a spectral library. For N-ethyl-1H-1,3-benzodiazol-2-amine, characteristic fragments would likely arise from the loss of the ethyl group, the amino group, and cleavage of the imidazole ring.

Table 3: Predicted Mass Spectrometry Data for N-ethyl-1H-1,3-benzodiazol-2-amine (C₉H₁₁N₃)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.1026 |

| [M+Na]⁺ | 184.0845 |

| [M+K]⁺ | 200.0584 |

Data sourced from PubChem. uni.lu This data is predicted and would need to be confirmed by experimental analysis.

Spectroelectrochemical Techniques for Real-time Monitoring

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide real-time information about the changes in a molecule's electronic structure as it undergoes redox reactions. This is achieved by simultaneously recording spectroscopic data (e.g., UV-Vis, IR, or Raman spectra) while controlling the potential of an electrode in contact with the sample.

Microfluidic Systems for High-Throughput Synthesis and Analysis

Microfluidic systems, also known as lab-on-a-chip technology, offer a platform for performing chemical reactions and analyses on a microscale. These systems provide several advantages, including rapid reaction times, reduced consumption of reagents, and the potential for high-throughput screening.

The synthesis of benzimidazole derivatives has been successfully demonstrated in microfluidic reactors. beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The small dimensions of the microchannels enhance heat and mass transfer, accelerating the reaction rate.

Furthermore, microfluidic devices can be integrated with analytical techniques such as fluorescence detection or mass spectrometry for real-time monitoring and analysis of the reaction products. This integration enables high-throughput screening of reaction conditions and catalysts, significantly accelerating the drug discovery and development process. For instance, a high-throughput screening protocol using a fluorescent indicator displacement assay has been developed to determine the concentration and enantiomeric excess of chiral amines, a class of compounds to which N-ethyl-1H-1,3-benzodiazol-2-amine belongs. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-ethyl-1H-1,3-benzodiazol-2-amine |

| Acetonitrile |

| Methanol |

| Formic acid |

| Catechol |

| Nitrogen |

Emerging Research Frontiers and Future Directions in N Ethyl 1h 1,3 Benzodiazol 2 Amine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted 2-aminobenzimidazoles is undergoing a transformation, driven by the principles of green chemistry. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional methods. For N-ethyl-1H-1,3-benzodiazol-2-amine, these sustainable pathways represent a critical area of research.

Recent studies have highlighted several promising green synthetic strategies for analogous N-alkylated benzimidazoles, which are directly applicable to the synthesis of the target compound. These methods include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. For instance, the alkylation of 2-aminobenzimidazole (B67599) can be achieved efficiently under microwave irradiation. acs.org

Solvent-free and solid-phase synthesis: Physical grinding of reactants, sometimes in the presence of a solid support like potassium carbonate, offers an environmentally friendly alternative to solvent-based reactions. acs.orgmdpi.com

Use of green solvents: Solvents like polyethylene (B3416737) glycol (PEG-600) and glycerol (B35011) are being explored as biodegradable and less toxic reaction media for the synthesis of N-alkyl-2-styrylbenzimidazoles. acs.orgnih.gov

"All-water" chemistry: A novel approach utilizing water as the solvent for a tandem N-alkylation-reduction-condensation process has been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles. This method leverages the unique properties of water to promote the desired reactions without the need for harsh catalysts or organic solvents.

A particularly efficient and environmentally benign method for synthesizing 2-aminobenzimidazole derivatives involves the cyclization of thiourea (B124793) mediated by iodoacetic acid in ethanol (B145695). mdpi.com This approach avoids the use of hazardous heavy metal catalysts like mercury(II) oxide or copper(I) chloride that were common in earlier syntheses. mdpi.com

Table 1: Comparison of Synthetic Methodologies for N-Alkylated Benzimidazoles

| Methodology | Key Features | Potential Advantages for N-ethyl-1H-1,3-benzodiazol-2-amine Synthesis |

|---|---|---|

| Microwave-assisted Synthesis | Rapid heating, shorter reaction times | Increased throughput, energy efficiency |

| Physical Grinding | Solvent-free, simple procedure | Reduced waste, lower environmental impact |

| Green Solvents (PEG-600, Glycerol) | Biodegradable, low toxicity | Safer reaction conditions, easier workup |

| "All-Water" Chemistry | Use of water as a solvent and promoter | Highly sustainable, avoids organic solvents |

| Iodoacetic Acid-mediated Cyclization | Avoids heavy metal catalysts | Reduced toxicity and purification challenges |

Development of Advanced Computational Models and Predictive Tools

Computational chemistry is becoming an indispensable tool in predicting the properties and behavior of molecules, thereby guiding experimental research. For N-ethyl-1H-1,3-benzodiazol-2-amine, the development of advanced computational models can unlock a deeper understanding of its chemical characteristics and potential applications in a non-biological context.

Quantitative Structure-Activity Relationship (QSAR) models, while traditionally used in drug discovery, offer a powerful framework for predicting various physicochemical properties. proquest.comkfupm.edu.saonepetro.org For N-substituted benzimidazoles, 3D-QSAR models can be generated to explore how molecular properties influence specific characteristics. proquest.comonepetro.org These models can correlate structural features with properties relevant to materials science, such as electronic properties, solubility, and thermal stability.

A significant area of interest is the prediction of non-linear optical (NLO) properties. Computational studies on N-arylated 2-aminobenzimidazoles have demonstrated that these molecules can exhibit significant NLO responses. mdpi.com The presence of electron-donating and electron-withdrawing groups can enhance the push-pull mechanism and delocalization of electrons, leading to promising NLO characteristics. mdpi.com Similar computational approaches can be applied to N-ethyl-1H-1,3-benzodiazol-2-amine to predict its potential as an NLO material.

Furthermore, predictive tools can be employed to assess various molecular descriptors that are crucial for material applications. These include:

ALogP (lipophilicity)

Molar refractivity (AMR)

Topological polar surface area (TopoPSA)

Van der Waals volume (VABC)

These descriptors, often used in QSAR studies, can provide insights into the intermolecular interactions and bulk properties of materials incorporating N-ethyl-1H-1,3-benzodiazol-2-amine. uni.lu

Table 2: Key Computational Parameters and Their Significance

| Computational Parameter | Description | Relevance to N-ethyl-1H-1,3-benzodiazol-2-amine |

|---|---|---|